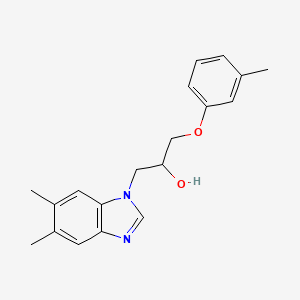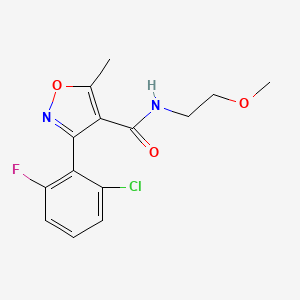![molecular formula C19H20N2O2 B4957501 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine](/img/structure/B4957501.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine, commonly known as DMPEQ, is a chemical compound that belongs to the class of quinoline derivatives. DMPEQ has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of DMPEQ is not fully understood. However, studies have suggested that DMPEQ exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. DMPEQ has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
DMPEQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. DMPEQ also inhibits the activation of NF-κB, a transcription factor that plays a critical role in inflammation. Additionally, DMPEQ has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress.
实验室实验的优点和局限性
DMPEQ has several advantages for lab experiments. It is readily available, stable, and easy to synthesize. DMPEQ is also relatively non-toxic and exhibits low cytotoxicity. However, DMPEQ has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, DMPEQ may exhibit some variability in its effects depending on the cell type and experimental conditions.
未来方向
There are several future directions for DMPEQ research. One potential direction is to further investigate the mechanism of action of DMPEQ, particularly its effects on various signaling pathways. Additionally, more studies are needed to determine the efficacy of DMPEQ in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the optimal dosage and administration of DMPEQ for therapeutic use. Finally, there is a need for more studies on the potential side effects of DMPEQ and its safety profile.
Conclusion:
In conclusion, DMPEQ is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPEQ has been found to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. DMPEQ has several advantages for lab experiments, including its availability, stability, and low cytotoxicity. However, it also has some limitations, including its poor solubility in water. Future research directions for DMPEQ include investigating its mechanism of action, determining its efficacy in the treatment of neurodegenerative disorders, and determining its safety profile.
合成方法
DMPEQ can be synthesized using several methods, including the Pictet-Spengler reaction, Mannich reaction, and reductive amination. The most commonly used method for synthesizing DMPEQ is the Pictet-Spengler reaction. This reaction involves the condensation of 3,4-dimethoxyphenylacetaldehyde with 2-aminobenzophenone in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. The resulting product is DMPEQ.
科学研究应用
DMPEQ has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective effects. DMPEQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMPEQ has been found to exhibit antifungal and antibacterial properties.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-22-17-9-7-14(13-18(17)23-2)11-12-20-19-10-8-15-5-3-4-6-16(15)21-19/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOMLKRZIBGXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B4957424.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4957438.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B4957448.png)
![N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4957457.png)

![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957464.png)
![5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957474.png)
![3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4957488.png)
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B4957496.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4957504.png)

![N-(4-isopropylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B4957513.png)